1-[4-Methyl-1-(2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methanaminehydrochloride
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Overview
Description
1-[4-Methyl-1-(2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methanamine hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a methanamine group and a benzodioxine moiety, making it a unique structure for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-methyl-1-(2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methanamine hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxine moiety, followed by its attachment to the piperidine ring. The final step involves the introduction of the methanamine group and the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 1-[4-Methyl-1-(2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogen gas or other reducing agents to modify the functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents such as hydrogen gas, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice being critical factors.
Major Products: The major products formed from these reactions include quaternary ammonium cations, reduced derivatives, and substituted analogs of the original compound.
Scientific Research Applications
1-[4-Methyl-1-(2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methanamine hydrochloride has diverse applications in scientific research:
Biology: Investigated for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Explored for its therapeutic potential in treating certain medical conditions due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-methyl-1-(2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to conformational changes that modulate their activity. These interactions can result in various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
4-Methoxyphenethylamine: A compound used as a precursor for synthesizing other organic molecules.
Uniqueness: 1-[4-Methyl-1-(2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methanamine hydrochloride is unique due to its combination of a piperidine ring, benzodioxine moiety, and methanamine group. This structure provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C17H25ClN2O3 |
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Molecular Weight |
340.8 g/mol |
IUPAC Name |
[4-(aminomethyl)-4-methylpiperidin-1-yl]-(3-methyl-2H-1,4-benzodioxin-3-yl)methanone;hydrochloride |
InChI |
InChI=1S/C17H24N2O3.ClH/c1-16(11-18)7-9-19(10-8-16)15(20)17(2)12-21-13-5-3-4-6-14(13)22-17;/h3-6H,7-12,18H2,1-2H3;1H |
InChI Key |
LBAIZZXFEQOKMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C(=O)C2(COC3=CC=CC=C3O2)C)CN.Cl |
Origin of Product |
United States |
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